molecular formula C25H20ClN5O2S B2537105 7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 688355-54-6

7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2537105
CAS No.: 688355-54-6
M. Wt: 489.98
InChI Key: ZEHUBJMYAVNBJF-UHFFFAOYSA-N
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Description

7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound is structurally related to benzothiazole pyrimidine derivatives which have shown significant in vitro antibacterial and antifungal activities. These compounds were tested against various pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. Some of these compounds exhibited better activity than standard drugs, indicating their potential as antimicrobial agents (Maddila et al., 2016).

Cytochrome P450 Inhibition

Related chlorinated compounds have been found to inhibit cytochrome P450 activities, which are crucial for the bioactivation of carcinogens. This suggests a potential role in cancer prevention or treatment by inhibiting the metabolic activation of carcinogens (Yun et al., 1995).

cGMP Phosphodiesterase Inhibition

Derivatives of quinazoline, when substituted appropriately, have shown to inhibit cyclic GMP phosphodiesterase (cGMP-PDE) activities, which can lead to the relaxation of smooth muscles, including those in the cardiovascular system. This suggests a potential application in treating conditions like hypertension and other cardiovascular diseases (Takase et al., 1994).

Anti-inflammatory Activity

Compounds containing pyrazole derivatives linked to a quinazoline moiety have shown significant anti-inflammatory activities in preliminary screenings. This suggests potential therapeutic applications in treating inflammation-related conditions (Fahmy et al., 2012).

Synthesis of Polycondensed Heterocycles

The chemical structure of the compound suggests its utility in the synthesis of novel polycondensed heterocycles, which can be used in various medicinal chemistry applications, including the development of new therapeutic agents (Chernyshev et al., 2014).

Dual Inhibition of Cellular Proteins

Benzothienoquinazolinones, structurally related to the compound , have been designed as multi-target scaffolds capable of dual inhibition of important cellular proteins like tubulin and human topoisomerase I. This suggests potential applications in cancer therapy due to their ability to interfere with cell division and DNA replication processes (Ceramella et al., 2019).

Properties

IUPAC Name

7-chloro-2-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2S/c1-33-19-9-6-16(7-10-19)13-27-24-20-4-2-3-5-21(20)29-25(30-24)34-15-18-12-23(32)31-14-17(26)8-11-22(31)28-18/h2-12,14H,13,15H2,1H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUBJMYAVNBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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